2-[(Quinolin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
2-[(Quinolin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that combines the structural features of quinoline and triazine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique combination of quinoline and triazine moieties endows this compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Quinolin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline-2-carbaldehyde with hydrazine derivatives, followed by cyclization with cyanogen bromide or similar reagents . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-[(Quinolin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline-2-methylamine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include quinoline-2-carboxylic acids, quinoline-2-methylamines, and various substituted quinoline and triazine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2-[(Quinolin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Quinolin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . It may also interact with bacterial cell membranes, disrupting their integrity and causing cell lysis . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carbaldehyde: A precursor in the synthesis of 2-[(Quinolin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione.
1,2,4-Triazine-3,5-dione: A core structure that can be modified to produce various derivatives.
Quinoline-2-methylamine: A reduction product of the compound.
Uniqueness
This compound is unique due to its combined quinoline and triazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a broad range of applications in different fields. The compound’s ability to undergo various chemical transformations and its potential biological activities make it a valuable target for research and development.
Properties
CAS No. |
61959-15-7 |
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Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-(quinolin-2-ylmethyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C13H10N4O2/c18-12-7-14-17(13(19)16-12)8-10-6-5-9-3-1-2-4-11(9)15-10/h1-7H,8H2,(H,16,18,19) |
InChI Key |
FSWJHMBHKCSKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN3C(=O)NC(=O)C=N3 |
Origin of Product |
United States |
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